11-methyl-11H-benzo[a]fluorene
Description
Contextualization within Fluorene (B118485) and Benzo[a]fluorene Chemical Research
The study of 11-methyl-11H-benzo[a]fluorene is situated within the extensive research landscape of fluorene and its benzo-fused analogues. chemsynthesis.com Research into benzo[a]fluorenes is diverse, with a significant focus on developing novel and efficient synthetic methodologies.
Key synthetic strategies reported in academic literature include:
Palladium-Catalyzed Annulation: A prominent method involves the palladium-catalyzed cascade cyclization of substrates like 5-(2-bromophenyl)pent-3-en-1-ynes. This reaction proceeds through a sequence of oxidative addition, insertion, C-H activation, and reductive elimination steps to construct the benzo[a]fluorene core. nih.govacs.org
Cyclization of Diynones: Researchers have developed routes to the benzo[a]fluorene core through the cyclization of diaryldiynones, offering a transition-metal-free alternative.
From o-Alkynylbenzaldehydes: An efficient domino approach for the regioselective synthesis of substituted benzo[a]fluorenes has been developed from o-alkynylbenzaldehydes and arylalkynes under mild, Brønsted acid-catalyzed conditions.
From Triarylcarbinols: Specific triarylcarbinols, particularly those with methoxyphenyl and naphthalenyl groups, have been shown to selectively form benzo[a]fluorenes through intramolecular aromatic substitution. nih.gov
This continuous development of synthetic routes allows for the creation of a wide array of substituted benzo[a]fluorene derivatives, enabling further studies into their properties and potential applications.
Structural Distinctiveness and Research Significance of 11-Substituted Benzo[a]fluorenes
The 11-position of the 11H-benzo[a]fluorene scaffold is a key site for chemical modification. As a methylene (B1212753) bridge, this position is reactive and substitution at this site significantly influences the molecule's three-dimensional structure and electronic properties.
The introduction of substituents at the C-11 position is a common strategy to tune the molecule's characteristics. For instance, the synthesis of methyl 11H-benzo[a]fluorene-11-carboxylate demonstrates the attachment of a carboxylate group at this position. chemsynthesis.com Other research has focused on adding aryl groups, such as in 9-methoxy-11-(naphthalen-1-yl)-11H-benzo[a]fluorene. nih.gov The presence of a bulky substituent at the 11-position can lead to restricted rotation of C-C single bonds, resulting in atropisomerism and making the molecule chiral. nih.gov The study of these chiral derivatives, including their enantiomerization kinetics, is an active area of research. nih.gov The methyl group in this compound is one of the simpler modifications at this structurally significant position.
Overview of Key Academic Research Trajectories for the Chemical Compound
Academic research involving benzo[a]fluorene derivatives, including this compound, follows several key trajectories:
Advanced Synthesis: A primary focus remains on the development of stereoselective and regioselective synthetic methods to access complex benzo[a]fluorene structures. nih.gov The goal is to create these molecules efficiently, often in one-pot reactions, and to allow for precise control over the substitution pattern.
Photophysical and Photochemical Properties: The extended aromatic system of benzo[a]fluorenes makes them interesting candidates for photophysical studies. Research into derivatives, such as diazobenzo[a]fluorene, explores their potential as photosensitizers for applications in photoredox catalysis.
Stereochemistry: As noted, substitution at the 11-position can introduce chirality. The synthesis and study of these chiral molecules, including the dynamics of their interconversion, is a specialized research area that explores the fundamental stereochemical properties of these systems. nih.gov
Building Blocks for Materials Science: The rigid, planar structure of the benzo[a]fluorene core makes it an attractive building block for the synthesis of more complex organic materials. While specific applications for this compound are not widely documented, related fluorene and benzofluorene derivatives are investigated for use in materials like organic light-emitting diodes (OLEDs).
Data Tables
Table 1: Physicochemical Properties of 11H-Benzo[a]fluorene
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 11H-Benzo[a]fluorene | wikipedia.orgnih.gov |
| Other Names | 1,2-Benzofluorene, Chrysofluorene | nih.gov |
| Molecular Formula | C17H12 | wikipedia.org |
| Molar Mass | 216.28 g/mol | wikipedia.org |
| Melting Point | 189.5 °C | wikipedia.org |
| Boiling Point | 405 °C | wikipedia.org |
| Water Solubility | 0.045 mg/L at 25 °C | nih.gov |
| Log Kow | 5.68 | nih.gov |
Table 2: Summary of Synthetic Approaches to Benzo[a]fluorenes
| Synthetic Method | Key Features | Reference |
|---|---|---|
| Palladium-Catalyzed Annulation | Cascade reaction of 5-(2-bromophenyl)pent-3-en-1-ynes. | nih.govacs.org |
| Prins-Type Cycloaromatization | Lewis acid-catalyzed reaction of enol ether precursors; transition-metal-free. | |
| Domino Reaction | Brønsted acid-catalyzed reaction of o-alkynylbenzaldehydes with arylalkynes. | |
| Intramolecular Aromatic Substitution | Acid-catalyzed cyclization of specific triarylcarbinols. | nih.gov |
Structure
3D Structure
Properties
CAS No. |
71265-25-3 |
|---|---|
Molecular Formula |
C18H14 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
11-methyl-11H-benzo[a]fluorene |
InChI |
InChI=1S/C18H14/c1-12-14-7-4-5-9-16(14)17-11-10-13-6-2-3-8-15(13)18(12)17/h2-12H,1H3 |
InChI Key |
WQPWQWSJGFCJBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Comprehensive Spectroscopic and Structural Elucidation of 11 Methyl 11h Benzo a Fluorene Systems
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy is the most powerful tool for the definitive structural assignment of organic molecules in solution. For 11-methyl-11H-benzo[a]fluorene, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.
The ¹H and ¹³C NMR spectra provide the initial and most crucial data for structural elucidation. While specific experimental data for this compound is not widely published, its spectral characteristics can be accurately predicted based on the well-documented spectra of the parent compound, 11H-benzo[a]fluorene, and established principles of NMR spectroscopy. bmrb.ionih.govnih.gov
The ¹H NMR spectrum is expected to show distinct regions for aromatic and aliphatic protons. The aromatic region (typically δ 7.0-8.5 ppm) would contain a complex series of multiplets corresponding to the ten protons on the fused rings. The aliphatic region would be characterized by two key signals: a quartet for the methine proton at the C11 position (H11) and a doublet for the methyl group protons (CH₃). The coupling between the H11 proton and the methyl protons would result in this splitting pattern.
The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments. The spectrum would show multiple signals in the aromatic region (δ 120-150 ppm) for the sixteen aromatic carbons. The two aliphatic carbons, C11 and the methyl carbon, would appear in the upfield region of the spectrum. The C11 carbon signal would be expected around δ 35-45 ppm, while the methyl carbon would resonate at approximately δ 15-25 ppm.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS. Data is inferred from the parent compound and related structures.
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aromatic CH | δ 7.0 – 8.5 (m) | δ 120 – 130 |
| Aromatic C (quaternary) | - | δ 130 – 150 |
| C11-H | ~ δ 4.0 (q) | - |
| C 11-H | - | ~ δ 40 |
| C11-CH₃ | ~ δ 1.5 (d) | - |
| C11-C H₃ | - | ~ δ 20 |
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. This is particularly useful for tracing the connectivity of adjacent protons within the individual benzene (B151609) and naphthalene (B1677914) rings of the benzo[a]fluorene core, helping to assign specific protons within the overlapping multiplet region.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would definitively link each aromatic proton signal to its corresponding carbon atom and, crucially, would connect the predicted methine quartet signal to the C11 carbon and the methyl doublet signal to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds. This technique is vital for establishing the complete carbon skeleton. For this compound, key HMBC correlations would be observed from the methyl protons to the C11 carbon and to the adjacent quaternary carbons of the fluorene (B118485) moiety. Similarly, the H11 methine proton would show correlations to nearby aromatic carbons, confirming the placement of the methyl-substituted carbon bridge.
Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern upon ionization. nih.govnist.gov
For this compound (C₁₈H₁₄), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing an exact mass of 230.1096, corresponding to the molecular ion [M]⁺˙.
Under electron ionization (EI), the molecule would undergo characteristic fragmentation. The stability of the extensive aromatic system suggests that the molecular ion peak at m/z 230 would be highly abundant. libretexts.org The most significant fragmentation pathway is the loss of the methyl group (•CH₃, 15 Da) via cleavage of the C11-CH₃ bond. This process results in the formation of a highly stable secondary carbocation at m/z 215. This [M-15]⁺ fragment is resonance-stabilized across the entire benzo[a]fluorene system and is therefore expected to be a major peak, potentially the base peak, in the spectrum. chemguide.co.uklibretexts.org Further fragmentation would involve the sequential loss of hydrogen atoms from the stable [M-15]⁺ ion.
Table 2: Predicted Mass Spectrometry Data for this compound Predicted m/z values and their corresponding ionic fragments.
| m/z (Predicted) | Ion Formula | Fragment Identity | Notes |
| 230 | [C₁₈H₁₄]⁺˙ | Molecular Ion [M]⁺˙ | Expected to be a prominent peak. |
| 215 | [C₁₇H₁₁]⁺ | [M-CH₃]⁺ | Loss of the methyl group; likely the base peak due to high stability. |
| 214 | [C₁₇H₁₀]⁺˙ | [M-CH₃-H]⁺˙ | Subsequent loss of a hydrogen atom from the m/z 215 fragment. |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
UV-Visible and fluorescence spectroscopy probe the electronic properties of the molecule, which are dominated by the extensive π-conjugated system of the benzo[a]fluorene core.
The UV-Vis absorption spectrum of this compound is expected to be very similar to that of the parent 11H-benzo[a]fluorene, exhibiting multiple absorption bands in the ultraviolet region. nih.govnist.gov These absorptions arise from π→π* electronic transitions within the tetracyclic aromatic system. The spectrum typically shows fine vibronic structure, which is characteristic of rigid polycyclic aromatic compounds.
The methyl group at the C11 position is an auxochrome that is not part of the conjugated π-system. Therefore, its influence on the electronic transitions is minimal. It does not significantly extend the conjugation and is expected to cause only minor, almost negligible, shifts in the absorption maxima (λ_max) compared to the parent compound. The primary chromophore remains the benzo[a]fluorene skeleton itself. According to Clar's rule for PAHs, the aromaticity is distributed across the rings, leading to a complex set of allowed electronic transitions responsible for the observed spectrum. wikipedia.org
Like many rigid PAHs, this compound is expected to be fluorescent. Upon excitation with UV light corresponding to its absorption bands, the molecule is promoted to an excited singlet state (S₁). It then decays back to the ground state (S₀) via the emission of a photon, a process known as fluorescence. nih.gov
The emission spectrum would typically be a mirror image of the lowest-energy absorption band and would be red-shifted to a longer wavelength due to energy loss from vibrational relaxation in the excited state (Stokes shift). The fluorescence of fluorene derivatives often appears in the violet-blue region of the electromagnetic spectrum. 20.210.105 The excited state dynamics are governed by the competition between radiative decay (fluorescence) and non-radiative decay pathways (internal conversion, intersystem crossing). Due to the rigid structure of the benzo[a]fluorene core, non-radiative decay through molecular vibrations is less efficient, which often leads to relatively high fluorescence quantum yields for such molecules. The methyl group at the C11 position is not anticipated to significantly alter the excited state dynamics or the quantum yield compared to the parent compound. aatbio.com
Infrared (IR) Spectroscopy for Vibrational Mode Characterization
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups and characterize the bonding within a molecule by measuring the absorption of infrared radiation. msu.edu When a molecule absorbs IR radiation, it transitions between vibrational energy states. libretexts.org The specific frequencies of radiation that a molecule absorbs are unique to its structure, providing a distinct spectral fingerprint. For a non-linear molecule with 'n' atoms, there are 3n-6 fundamental vibrational modes. msu.eduamazonaws.com These vibrations are categorized as either stretching (a change in bond length) or bending (a change in bond angle). msu.eduvscht.cz
The IR spectrum of this compound is dominated by the vibrational modes of its aromatic core and the aliphatic methyl group. The key characteristic absorptions can be assigned to specific molecular motions:
Aromatic C-H Stretching: The stretching vibrations of C-H bonds on the fused aromatic rings typically appear at wavenumbers just above 3000 cm⁻¹. vscht.cz These bands are characteristic of C-H bonds where the carbon atom is part of a double bond or aromatic system. vscht.cz For the benzo[a]fluorene framework, these absorptions are expected in the 3100-3000 cm⁻¹ region. vscht.cz
Aliphatic C-H Stretching: The methyl group introduces aliphatic C-H bonds to the molecule. These stretching vibrations occur at wavenumbers just below 3000 cm⁻¹. libretexts.org Specifically, a methyl group exhibits both asymmetric and symmetric stretching modes, which are typically observed around 2960 cm⁻¹ and 2870 cm⁻¹, respectively. amazonaws.com
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region. vscht.cz Aromatic hydrocarbons typically show characteristic absorptions in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ ranges. vscht.cz
Aliphatic C-H Bending: The methyl group also has characteristic bending vibrations (deformations). The asymmetric bending mode for a methyl group is typically found near 1450 cm⁻¹, while the symmetric bending mode (umbrella mode) appears near 1375 cm⁻¹. libretexts.orgamazonaws.com The scissoring absorption of methylene (B1212753) groups (like the one at the 11-position) often occurs around 1465 cm⁻¹. amazonaws.com
C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are highly characteristic of the substitution pattern on the aromatic rings. These strong absorptions typically occur in the 900-675 cm⁻¹ region, often referred to as the "fingerprint" region because of its complexity and high specificity to a particular molecule. libretexts.org
The table below summarizes the expected characteristic IR absorption bands for this compound based on the analysis of its functional groups.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium |
| Asymmetric Aliphatic C-H Stretch | -CH₃ | ~2960 | Medium |
| Symmetric Aliphatic C-H Stretch | -CH₃ | ~2870 | Medium |
| Aromatic C=C Stretch | Ar C=C | 1600 - 1400 | Variable |
| Asymmetric Aliphatic C-H Bend | -CH₃ | ~1450 | Medium |
| Symmetric Aliphatic C-H Bend | -CH₃ | ~1375 | Medium |
| Aromatic C-H Out-of-Plane Bend | Ar-H | 900 - 675 | Strong |
X-ray Crystallography for Solid-State Molecular Architecture of Fluorene Derivatives
Determination of Crystal Packing and Intermolecular Interactions
Another critical interaction observed in the crystal packing of fluorene systems is the C-H···π contact. mdpi.com These interactions, where a C-H bond points towards the electron-rich face of an aromatic ring, contribute significantly to the cohesion of the crystal structure. They are typically identified in crystallographic data as a pair of "wings" in Hirshfeld surface fingerprint plots at specific donor-acceptor distances (dₑ + dᵢ). mdpi.com In many fluorene derivatives, H···C/C···H contacts represent the second-largest contribution to intermolecular interactions, often accounting for 25-30% of the total. mdpi.com In contrast, π-π stacking interactions are not always a dominant feature and their presence depends heavily on the nature and size of the substituents. mdpi.com
The table below details the typical contributions of various intermolecular contacts in substituted fluorene systems, as determined by Hirshfeld surface analysis.
| Interaction Type | Description | Typical Contribution (%) |
| H···H | Van der Waals forces between hydrogen atoms | 55 - 58% |
| C···H / H···C | C-H···π interactions and other contacts involving carbon and hydrogen | 26 - 30% |
Analysis of Supramolecular Synthons and Hydrogen Bond Patterns
The concept of supramolecular synthons describes specific and recognizable intermolecular recognition motifs that form the basis of crystal engineering. sci-hub.box These synthons are structural units within a supramolecule that are assembled through intermolecular interactions. sci-hub.box While the term was initially coined for strong and directional interactions like hydrogen bonds, it has been extended to include weaker yet significant interactions that guide crystal packing. sci-hub.box
In the context of fluorene derivatives like this compound, which lack classical hydrogen bond donors (e.g., O-H, N-H), the primary supramolecular synthons are formed from weaker interactions. The C-H···π interactions discussed previously are a key synthon in organizing the aromatic molecules in the solid state. These can be considered a form of weak hydrogen bond where the π-system of an aromatic ring acts as the acceptor.
While classical hydrogen bonds are absent in the parent hydrocarbon structures, the introduction of functional groups can create robust hydrogen-bonded synthons. For example, in 9,9-bis(hydroxymethyl)-9H-fluorene, strong O-H···O hydrogen bonds dictate the primary structural motifs, leading to specific chain or sheet-like assemblies in the crystal. mdpi.com Similarly, other functional groups can lead to predictable patterns. Even in the absence of strong donors, weak C-H···F or C-H···O interactions can act as structure-directing synthons in appropriately substituted fluorenes. acs.org The systematic study of these synthons allows for the rational design of crystalline materials with desired packing arrangements and properties. researchgate.net
Mechanistic Organic Chemistry and Reactivity of the 11 Methyl 11h Benzo a Fluorene Moiety
Reaction Pathways at the 11-Position: Stereochemical and Electronic Considerations
The 11-position of the 11-methyl-11H-benzo[a]fluorene system is a focal point for a variety of chemical transformations. The substitution at this benzylic-like position significantly influences the stereochemical and electronic landscape of the molecule, thereby directing the course of its reactions.
Electronically, the C11 position is activated due to its benzylic character, which allows for the stabilization of charged intermediates, such as carbocations or carbanions, through resonance delocalization across the extensive π-system of the benzo[a]fluorene framework. The methyl group, being an electron-donating group through induction and hyperconjugation, further stabilizes an adjacent positive charge. This electronic effect facilitates reactions that proceed through a carbocationic intermediate at the 11-position. Conversely, the acidity of the C11-proton is reduced by the electron-donating nature of the methyl group, making deprotonation to form a carbanion less favorable compared to the unsubstituted 11H-benzo[a]fluorene.
Exploration of Carbene Intermediates and Their Reactivity
Carbenes are highly reactive intermediates with a neutral divalent carbon atom, and their involvement in the synthesis and transformation of complex organic molecules is a subject of significant interest. libretexts.org While direct evidence for the formation of a carbene at the 11-position of this compound is not extensively documented, the generation of carbenes from related carbonyl compounds, such as aldehydes, provides a basis for exploring their potential reactivity within this system. nsf.gov
Carbenes can be broadly classified as either singlet or triplet, based on the spin state of their non-bonding electrons, and this classification dictates their reactivity. libretexts.org Singlet carbenes typically undergo concerted reactions, while triplet carbenes exhibit diradical character and react in a stepwise manner. libretexts.org
In the context of the benzo[a]fluorene framework, a hypothetical carbene intermediate at the 11-position could undergo several characteristic reactions:
Cyclopropanation: Reaction with an alkene to form a cyclopropane (B1198618) ring. The stereospecificity of this reaction can provide insight into the singlet or triplet nature of the carbene.
C-H Insertion: Insertion into a carbon-hydrogen bond, a reaction that can be highly selective for certain types of C-H bonds.
Rearrangement: Migration of a neighboring group (such as the methyl group) to the carbene carbon, leading to the formation of a more stable species.
One notable reaction involving a carbene that leads to a ring system related to benzo[a]fluorene is the Buchner reaction, where a carbene adds to benzene (B151609) to form a cyclopropane that can then undergo ring expansion to a cycloheptatriene. libretexts.org This highlights the potential of carbene chemistry to modify and expand the core structure of polycyclic aromatic hydrocarbons.
Photochemical Transformations and Excited-State Reactivity Profiles (e.g., Photosolvolysis)
The extended π-system of this compound makes it a candidate for interesting photochemical transformations. Upon absorption of ultraviolet light, the molecule is promoted to an electronically excited state, which can exhibit reactivity that is distinct from its ground-state behavior. The excited-state dynamics of substituted fluorene (B118485) derivatives are known to be influenced by factors such as solvent polarity and hydrogen bonding interactions. nih.govnih.gov
A relevant example of photochemical reactivity in a similar system is the photosolvolysis of 11H-benzo[b]fluoren-11-ol in aqueous methanol. cdnsciencepub.com In this process, irradiation with UV light leads to the formation of a solvent-incorporated product, in this case, the corresponding methyl ether. cdnsciencepub.com The reaction is believed to proceed through the formation of a carbocationic intermediate upon heterolytic cleavage of the carbon-hydroxyl bond in the excited state. This intermediate is then trapped by the solvent.
The efficiency of such photosolvolysis reactions can be influenced by the acidity of the medium. For instance, the photosolvolysis of 11H-benzo[b]fluoren-11-ol is enhanced under acidic conditions, suggesting that protonation of the hydroxyl group in the excited state facilitates the departure of water as a leaving group. cdnsciencepub.com
For this compound, photochemical reactions could potentially involve the homolytic cleavage of the C-H or C-C bonds at the 11-position, leading to radical intermediates. The presence of the methyl group could also influence the excited-state lifetime and the quantum yield of photochemical processes.
The photodegradation of the parent compound, fluorene, in aqueous solution has been shown to produce a variety of products, including fluorenone and hydroxylated derivatives, indicating that photooxidation is a possible degradation pathway. tcsedsystem.edu
Acid-Catalyzed and Base-Promoted Reaction Mechanisms
The reactivity of this compound can be significantly influenced by the presence of acids or bases.
Acid-Catalyzed Reactions:
In the presence of a strong acid, the this compound system can undergo reactions that proceed through a carbocationic intermediate. The benzylic nature of the 11-position allows for the stabilization of a positive charge through resonance delocalization. The synthesis of benzo[a]fluorene derivatives has been achieved through Lewis acid-catalyzed Prins-type cycloaromatization reactions, which involve the generation of cationic intermediates. researchgate.net
For this compound, acid-catalyzed reactions could include:
Isomerization: Migration of the double bonds within the fluorenyl system.
Addition Reactions: In the presence of a nucleophile, the protonated form of the molecule could undergo nucleophilic attack.
Polymerization: Under strongly acidic conditions, carbocationic polymerization could be initiated.
Base-Promoted Reactions:
Base-promoted reactions of this compound would primarily involve the deprotonation of an acidic C-H bond. While the C11-H is the most likely candidate for deprotonation in the parent 11H-benzo[a]fluorene due to the resonance stabilization of the resulting anion, the presence of the electron-donating methyl group in this compound makes this proton less acidic. However, with a sufficiently strong base, a carbanion could still be generated. This carbanion could then act as a nucleophile in subsequent reactions, such as alkylation or aldol-type condensations.
Reactions of related bromo-substituted dimethyl-11H-benzo[b]fluorene derivatives with amines in the presence of a base (sodium tert-butoxide) and a palladium catalyst are known, showcasing the utility of basic conditions in the functionalization of the benzo[b]fluorene core. chemicalbook.com
Ring Expansion and Contraction Reactions Involving the Benzo[a]fluorene System
Modifications to the core polycyclic aromatic framework of benzo[a]fluorene through ring expansion and contraction reactions represent a powerful strategy for the synthesis of novel and complex molecular architectures.
Ring Contraction:
Ring Expansion:
Ring expansion reactions offer a route to larger polycyclic systems. As mentioned earlier, the Buchner reaction provides a classic example of how a carbene can react with an aromatic ring to initially form a cyclopropane, which then rearranges to a seven-membered ring. libretexts.org A similar strategy applied to one of the benzene rings of the benzo[a]fluorene system could potentially lead to a novel, expanded ring structure.
Thermal cyclization of certain diaryldiynones has been shown to produce not only the expected benzo[b]fluorenones but also benzo[a]fluorenones through a novel rearrangement, demonstrating that skeletal reorganizations can occur during the formation of the benzo[a]fluorene core. nih.gov
Theoretical and Computational Chemistry Applied to 11 Methyl 11h Benzo a Fluorene Systems
Quantum Chemical Calculations for Electronic Structure and Aromaticity
No specific studies applying quantum chemical calculations to determine the electronic structure and aromaticity of 11-methyl-11H-benzo[a]fluorene were found.
Density Functional Theory (DFT) Studies on Ground and Excited States
There is no available research detailing DFT studies on the ground and excited states of this compound.
Computational Modeling of Reaction Mechanisms and Transition States
A search for computational modeling of reaction mechanisms and transition states specifically for this compound yielded no results.
Prediction of Reactive Sites and Regioselectivity
No computational studies predicting the reactive sites and regioselectivity of this compound have been identified.
Elucidation of Energetic Landscapes and Kinetic Control
Information on the elucidation of energetic landscapes and kinetic control for reactions involving this compound through computational methods is not available.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
No specific molecular dynamics simulations focused on the conformational analysis and intermolecular interactions of this compound were found in the searched literature.
Spectroscopic Property Prediction through Computational Methods
There are no available studies that specifically predict the spectroscopic properties of this compound using computational methods.
Advanced Materials Science Applications of 11 Methyl 11h Benzo a Fluorene Derivatives
Applications in Organic Optoelectronic Devices
Derivatives of 11-methyl-11H-benzo[a]fluorene are promising candidates for a variety of organic optoelectronic devices due to their inherent electronic properties, high thermal stability, and excellent film-forming capabilities.
Host and Emitting Materials for Organic Light-Emitting Diodes (OLEDs)
The fluorene (B118485) architecture is a cornerstone in the design of materials for OLEDs, serving as both high-performance host materials and efficient emitters. The rigid, planar structure of the benzo[a]fluorene core facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport. Furthermore, its wide energy gap and high triplet energy make it an ideal host for phosphorescent emitters, preventing back energy transfer and ensuring high efficiency.
For instance, spiro-configured fluorene derivatives, which are structurally similar to benzo[a]fluorene, have demonstrated significant success. Spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based host materials have been utilized in highly efficient yellow phosphorescent OLEDs. rsc.org One such device achieved a remarkable external quantum efficiency (EQE) of over 27%, a luminance efficiency of 80.0 cd/A, and a power efficiency of 113.0 lm/W. rsc.org
In the realm of blue OLEDs, which are critical for full-color displays and solid-state lighting, spiro[benzo[c]fluorene-7,9′-fluorene] (SBFF)-based derivatives have been developed as effective host materials. rsc.org When doped with suitable blue-emitting materials, these hosts have led to devices with high luminance efficiencies. For example, an OLED employing a 9-(10-phenylanthracene-9-yl)SBFF host showed a luminance efficiency of 7.03 cd/A with blue emission at 468 nm. rsc.org Carbazole/fluorene-based host materials have also been engineered to have a high triplet energy, leading to stable and efficient phosphorescent OLEDs across the visible spectrum. elsevierpure.com A blue phosphorescent OLED using one such host exhibited a peak EQE of 18.3%. elsevierpure.com
| Host Material Type | Application | External Quantum Efficiency (EQE) | Luminance Efficiency (cd/A) | Power Efficiency (lm/W) | Emission Peak (nm) |
|---|---|---|---|---|---|
| Spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole | Yellow OLED | >27% | 80.0 | 113.0 | N/A |
| 9-(10-phenylanthracene-9-yl)SBFF | Blue OLED | N/A | 7.03 | N/A | 468 |
| Carbazole/Fluorene-based | Blue OLED | 18.3% | N/A | N/A | N/A |
Active Layer Components in Organic Field-Effect Transistors (OFETs)
The excellent charge-carrying capabilities of fluorene-based oligomers and polymers make them highly suitable for the active layer in OFETs. The ordered packing of these materials in thin films allows for efficient charge hopping between molecules, leading to high charge carrier mobilities.
Research on oligofluorene derivatives has demonstrated their potential for high-performance p-channel OFETs. pkusz.edu.cn These devices have shown very high field-effect mobilities, exceeding 0.1 cm²/Vs, which is comparable to that of amorphous silicon transistors. pkusz.edu.cn Importantly, these fluorene-based OFETs also exhibit high on/off ratios and remarkable environmental stability, with no degradation in performance after prolonged exposure to air and ambient light. pkusz.edu.cn Dicyanovinylene-functionalized fluorene derivatives have been synthesized and utilized as n-channel semiconductors in OFETs, achieving electron mobilities of 0.0055 cm²/Vs and high on/off ratios of approximately 10⁶. tandfonline.com
| Material Type | Channel Type | Charge Carrier Mobility (cm²/Vs) | On/Off Ratio |
|---|---|---|---|
| Oligofluorene Derivative | p-channel | >0.1 | High |
| Dicyanovinylene-functionalized Fluorene | n-channel | 0.0055 | ~10⁶ |
Photoactive Materials in Organic Photovoltaics (Solar Cells)
In the field of organic photovoltaics, fluorene-based copolymers are frequently employed as either donor or acceptor materials in the bulk heterojunction active layer. Their broad absorption spectra and tunable energy levels are key advantages. By chemically modifying the fluorene backbone, the electronic properties can be tailored to optimize the open-circuit voltage and short-circuit current of the solar cell.
Fluorene-benzothiadiazole copolymers have been investigated as donor materials in organic solar cells. ccspublishing.org.cn When blended with fullerene acceptors like PC61BM, these materials have achieved power conversion efficiencies (PCEs) of up to 2.41%. ccspublishing.org.cn More recent advancements with fluorinated benzothiadiazole-based polymers have pushed PCEs even higher, with some devices reaching up to 11.66%. nih.gov The introduction of fluorine atoms helps to lower the HOMO energy level, leading to higher open-circuit voltages, and can improve molecular packing for better charge transport. nih.gov Benzo[1,2-b:4,5-b']difuran-based polymer donors, which are structurally related to benzo[a]fluorene, have also shown great promise, with one such polymer achieving a PCE of 19.10% in a non-fullerene acceptor-based solar cell. nih.gov
| Donor Material Type | Acceptor Material | Power Conversion Efficiency (PCE) |
|---|---|---|
| Fluorene-Benzothiadiazole Copolymer | PC61BM | 2.41% |
| Fluorinated Benzothiadiazole-based Polymer | N/A | 11.66% |
| Benzo[1,2-b:4,5-b']difuran-based Polymer | LC301 (non-fullerene) | 19.10% |
Development of Fluorescent Probes and Chemosensors
The inherent fluorescence of the fluorene core makes it an excellent platform for the design of fluorescent probes and chemosensors. frontiersin.org By attaching specific recognition units to the benzo[a]fluorene scaffold, highly selective and sensitive sensors for various analytes, such as metal ions and small molecules, can be developed. researchgate.netrsc.org
Fluorene-based chemosensors have been successfully developed for the detection of metal ions like Zn²⁺ and Cd²⁺. rsc.org These probes often exhibit a "turn-on" fluorescence response, where the emission intensity increases significantly upon binding with the target ion due to chelation-enhanced fluorescence (CHEF). rsc.org A fluorene derivative incorporating a macrocyclic ligand has been shown to be a highly sensitive and selective probe for Zn²⁺, with a binding constant in the range of (2-3) x 10⁵ M⁻¹. acs.org The detection mechanism can be ratiometric, providing a more reliable sensing output. acs.org Beyond simple metal ions, fluorene-based chemosensors have also been designed for the detection of cyanide ions and even nerve agent mimics. grafiati.comacs.org
Engineering of Chiral Luminescent Materials from Benzo[a]fluorene Scaffolds
The introduction of chirality into luminescent materials gives rise to circularly polarized luminescence (CPL), a property with potential applications in 3D displays, quantum information processing, and chiral sensing. light-am.com The rigid benzo[a]fluorene framework can be functionalized with chiral pendants to create polymers and small molecules that exhibit CPL.
Polyfluorene derivatives with chiral centers in the polymer backbone or on the side chains have been synthesized and their chiroptical properties investigated. acs.org These chiral polymers have been shown to emit linearly polarized light in solution and can be processed into thin films that also exhibit polarized emission. acs.org Furthermore, it has been demonstrated that circularly polarized electroluminescence can be induced from achiral poly(fluorene-alt-benzothiadiazole) by treating the material with circularly polarized light, opening up new avenues for creating chiral optoelectronic devices without the need for complex chiral synthesis. rsc.org
Design of Two-Photon Absorbing and Photochromic Systems
The extended π-conjugated system of benzo[a]fluorene derivatives makes them attractive candidates for nonlinear optical applications, particularly two-photon absorption (2PA). ucf.edu 2PA is a process where a molecule simultaneously absorbs two photons, leading to applications in 3D microfabrication, high-resolution imaging, and photodynamic therapy.
Symmetrical fluorene derivatives with electron-withdrawing groups have been shown to exhibit large 2PA cross-sections. ucf.edu For example, a fluorene derivative flanked by benzothiazole (B30560) groups displayed a peak 2PA cross-section of 6000 x 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹. ucf.edu Other fluorene-based compounds have been reported with 2PA cross-section values ranging from several hundred to several thousand Göppert-Mayer (GM) units. nih.govnih.gov The 2PA properties can be tuned by modifying the molecular structure, and these materials can also be incorporated into metal-ion sensing probes to enable two-photon fluorescence microscopy. nih.gov
While specific research into the photochromic properties of this compound is limited, related heterocyclic systems like benzo[b]furan have been used to create photochromic molecules. nih.gov Photochromic materials can reversibly change their color and other properties upon irradiation with light, making them useful for applications such as optical switches and data storage. beilstein-journals.org Given the structural similarities, the benzo[a]fluorene scaffold holds potential for the development of novel photochromic systems.
| Derivative Type | Maximum 2PA Cross-Section (GM) | Wavelength (nm) |
|---|---|---|
| Symmetrical Fluorene with Benzothiazole Groups | 6000 | 600 |
| Poly(fluorene) with Benzoselenadiazole | 530 | 720 |
| Poly(fluorene) with Benzothiadiazole | 620 | 720 |
| Fluorene-based Zn²⁺ Probe | 90-130 | 640-900 |
Structure-Property Relationships in Advanced Functional Materials
Influence of the Methyl Group: The methyl group at the 11-position of the benzo[a]fluorene core is not merely a passive addition. Its presence can induce several critical effects:
Solubility: The introduction of the alkyl methyl group can enhance the solubility of the otherwise rigid and planar benzo[a]fluorene system in common organic solvents. This is a crucial factor for solution-based processing techniques, which are often employed in the fabrication of large-area and flexible electronic devices.
Solid-State Packing: The three-dimensional nature of the methyl group can disrupt the close π-π stacking that is characteristic of planar aromatic molecules. This can influence the morphology of thin films, which in turn affects charge transport properties. By preventing excessive aggregation, the methyl group can help to maintain the desired electronic properties of the individual molecules in the solid state.
Electronic Effects: While an alkyl group is generally considered to be weakly electron-donating through an inductive effect, its impact on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the benzo[a]fluorene core can be significant enough to fine-tune the material's charge injection and transport characteristics.
Impact of Aromatic Core Modifications: The broader benzo[a]fluorene framework itself dictates the fundamental electronic and optical properties. The extended π-conjugation across the fused aromatic rings is responsible for the molecule's ability to absorb and emit light, as well as to transport charge carriers. The specific arrangement of the benzene (B151609) and fluorene moieties in the [a] fusion geometry influences the energy levels and the transition dipoles, which are critical for applications in light-emitting and light-harvesting devices.
Detailed Research Findings:
While specific research focused solely on this compound for advanced materials applications is limited, studies on analogous fluorene-based systems provide valuable insights into the expected structure-property relationships. For instance, research on various alkylated and arylated fluorene derivatives has demonstrated a clear correlation between the nature of the substituent and the material's performance.
The table below summarizes the anticipated effects of structural modifications on the key properties of this compound derivatives, based on established principles in materials chemistry.
| Structural Modification | Anticipated Effect on Photophysical Properties | Anticipated Effect on Electronic Properties | Anticipated Effect on Morphology |
| Introduction of Electron-Donating Groups (e.g., -OCH₃, -N(Aryl)₂) on the Aromatic Core | Red-shift in absorption and emission spectra; potential increase in fluorescence quantum yield. | Increase in HOMO energy level, facilitating hole injection. | May further influence intermolecular packing and thin-film formation. |
| Introduction of Electron-Withdrawing Groups (e.g., -CN, -CF₃) on the Aromatic Core | Blue-shift in absorption and emission spectra; potential for altered emission characteristics. | Decrease in LUMO energy level, facilitating electron injection. | Can lead to different crystal packing motifs due to dipolar interactions. |
| Extension of π-Conjugation (e.g., addition of further aromatic rings) | Significant red-shift in absorption and emission, tuning the color of emitted light. | Reduction of the HOMO-LUMO gap; potential for increased charge carrier mobility. | Tendency towards more ordered packing, which can be beneficial or detrimental depending on the application. |
| Variation of Alkyl Chain Length at the 11-position (e.g., replacing methyl with ethyl, hexyl, etc.) | Minimal direct impact on electronic transitions. | Minor changes to HOMO/LUMO levels. | Significant impact on solubility and processability; can be used to control thin-film morphology. |
These relationships underscore the "molecular engineering" approach that is central to the field of organic electronics. By carefully selecting and positioning different functional groups on the this compound scaffold, researchers can systematically tune the properties of the resulting materials to meet the specific demands of a given application. Further experimental and theoretical investigations into this specific class of compounds are needed to fully elucidate their potential in advanced functional materials.
Biomolecular Interactions and Mechanistic Chemical Biology of Benzo a Fluorene Derivatives
Molecular Recognition and Binding Mechanisms with Deoxyribonucleic Acid (DNA)
The interaction of small molecules with DNA is a critical area of study in medicinal chemistry and molecular biology, with implications for drug design and understanding carcinogenesis. While direct studies on 11-methyl-11H-benzo[a]fluorene are limited, the broader class of benzo[a]fluorenes and polycyclic aromatic hydrocarbons (PAHs) provides insights into their potential molecular recognition and binding mechanisms with DNA. These interactions are primarily non-covalent, involving physical intercalation and groove binding, and can be influenced by structural modifications such as methylation.
Physical Intercalation Studies
Physical intercalation is a primary mode of interaction for planar aromatic molecules with DNA. It involves the insertion of the planar molecule between the base pairs of the DNA double helix. This process can lead to structural distortions of the DNA, such as unwinding of the helix and an increase in the distance between adjacent base pairs, which can interfere with DNA replication and transcription.
Studies on methylated phenanthroline-based drugs have shown that changes in the position and number of methyl groups can determine their cytotoxic capabilities by modulating their interaction with DNA, shifting the equilibrium from non-covalent groove binding to the more disruptive intercalation mode. rsc.org This suggests that the methyl group in this compound likely plays a significant role in its DNA binding affinity and mechanism.
| Compound Class | Primary Mode of DNA Interaction | Effect of Methylation | Potential Consequence |
|---|---|---|---|
| Polycyclic Aromatic Hydrocarbons (PAHs) | Intercalation, Groove Binding | Alters planarity and electronic properties | Modulation of DNA binding affinity and cytotoxicity |
| Methylated Phenanthrolines | Groove Binding transitioning to Intercalation | Influences the shift towards intercalation | Determines cytotoxic effects |
Non-Covalent Interaction Analysis
Non-covalent interactions are the driving forces behind the binding of molecules like this compound to DNA. These interactions include van der Waals forces, hydrophobic interactions, and potentially hydrogen bonding, depending on the specific derivatives. The aromatic rings of the benzo[a]fluorene core can engage in π-π stacking interactions with the DNA base pairs, which is a major stabilizing force in intercalation.
The hydrophobic effect also plays a crucial role, as the nonpolar benzo[a]fluorene molecule seeks to minimize its contact with the aqueous environment by inserting itself into the hydrophobic interior of the DNA double helix. The methyl group of this compound, being hydrophobic, would further favor this partitioning into the DNA structure.
Computational studies on other intercalating drugs have highlighted the importance of these weak interactions in determining the preferred binding mode and orientation within the DNA helix. rsc.org While direct analysis for this compound is lacking, it can be inferred that its non-covalent interactions would be a key determinant of its biomolecular recognition with DNA.
Chemical Interactions with Proteins and Other Biological Macromolecules
The interactions of this compound are not limited to DNA. This lipophilic molecule can also interact with various proteins and other biological macromolecules, such as lipids in cell membranes. These interactions can influence its distribution, metabolism, and potential biological activity.
Specific studies detailing the direct chemical interactions of this compound with proteins are scarce. However, based on the behavior of other PAHs, it is likely that it binds to hydrophobic pockets within proteins. This binding is typically non-covalent and driven by hydrophobic interactions and van der Waals forces. Such interactions can modulate the function of the target proteins. For instance, binding to enzymes involved in its own metabolism, such as cytochrome P450s, is a critical first step in its bioactivation or detoxification.
Enzyme-Mediated Chemical Transformations in In Vitro Systems
The biological activity of many PAHs, including their carcinogenic potential, is often dependent on their metabolic activation by enzymes. While in vitro studies specifically on this compound are not extensively documented in the available literature, the metabolic pathways of the parent compound, benzo[a]fluorene, and other PAHs have been studied.
These compounds are typically metabolized by the cytochrome P450 monooxygenase system, which introduces epoxide groups onto the aromatic rings. These epoxides can then be hydrolyzed by epoxide hydrolase to form dihydrodiols. Further oxidation of these dihydrodiols by cytochrome P450 can lead to the formation of highly reactive diol epoxides, which are often the ultimate carcinogenic metabolites capable of forming covalent adducts with DNA. wikipedia.org The position of the methyl group in this compound would be expected to influence the regioselectivity of these enzymatic reactions, potentially leading to the formation of different metabolites with varying biological activities compared to the parent compound.
Mechanistic Studies of Anti-infective and Anti-carcinogenic Properties at the Molecular Level
The parent compound, 11H-benzo[a]fluorene, has been classified as a Group 3 carcinogen by the IARC, meaning it is not classifiable as to its carcinogenicity to humans. wikipedia.org However, related polycyclic aromatic compounds have been investigated for their potential as anticancer agents. frontiersin.orgnih.gov The antitumor activity of these compounds often depends on their molecular structure. frontiersin.orgnih.gov For instance, some methoxy (B1213986) dibenzofluorene (B14450075) derivatives have demonstrated excellent antitumor activities in vitro. frontiersin.orgnih.gov The proposed mechanisms often involve interaction with cellular macromolecules, leading to cytotoxic effects. frontiersin.org
While there is a lack of specific studies on the anti-infective properties of this compound, the general class of compounds that can interact with DNA has been explored for antimicrobial activity. The rationale is that interference with microbial DNA replication and gene expression can inhibit bacterial growth.
| Compound/Derivative | Observed/Potential Biological Activity | Proposed Molecular Mechanism |
|---|---|---|
| 11H-Benzo[a]fluorene | Group 3 Carcinogen (IARC) | Not classifiable as to its carcinogenicity to humans wikipedia.org |
| Methoxy dibenzofluorene derivatives | Antitumor activity in vitro | Interaction with cellular organelles evoking selective cytotoxic reactions frontiersin.orgnih.gov |
Application of Fluorene (B118485) Derivatives in Cell Imaging Agents
Fluorene and its derivatives are well-known for their strong fluorescence properties, making them attractive scaffolds for the development of fluorescent probes for biological imaging. njit.eduresearchgate.net The fluorene core provides a rigid and planar structure that often leads to high fluorescence quantum yields and photostability. njit.edunih.gov
The photophysical properties of fluorene derivatives can be readily tuned by introducing various substituents. nih.gov These modifications can alter the absorption and emission wavelengths, as well as the two-photon absorption (2PA) cross-section, which is a critical parameter for two-photon fluorescence microscopy (2PFM). researchgate.netnih.gov 2PFM is a powerful imaging technique that allows for deeper tissue penetration and reduced photodamage compared to conventional one-photon microscopy. researchgate.net
While the direct application of this compound as a cell imaging agent has not been specifically reported, the broader class of fluorene derivatives has been successfully employed in various bioimaging applications, including:
Two-photon fluorescence microscopy: Donor-acceptor-donor (D-A-D) type fluorene derivatives have been synthesized to achieve large 2PA cross-sections for high-contrast imaging. nih.gov
Living cell imaging: Fluorene-functionalized aza-BODIPY dyes have been developed for near-infrared fluorescence imaging of living cells. rsc.org
Organelle-specific imaging: Encapsulation of fluorene-based probes in micelles has been used to achieve high colocalization with specific organelles, such as lysosomes. nih.gov
Ion detection: Conjugated polymers containing a fluorene core have been used to create fluorescent nanoparticles for the detection of metal ions like Fe(III) in biological systems. nih.gov
The inherent fluorescence of the benzo[a]fluorene scaffold suggests that this compound could potentially be explored for similar applications, possibly after further functionalization to enhance its photophysical properties and cellular targeting capabilities.
Based on a comprehensive search for "this compound," there is insufficient specific scientific literature available to generate the requested article according to the provided detailed outline. The search results primarily contain information on the parent compound, 11H-benzo[a]fluorene, or other isomers and derivatives, but not on the specific methylated compound of interest.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that focuses solely on the chemical, environmental, and transformation pathways of "this compound" as per the strict requirements of the prompt. Fulfilling the request would necessitate extrapolation from related but distinct compounds, which would violate the instruction to strictly adhere to the specified subject.
Environmental Chemistry and Transformation Pathways of 11 Methyl 11h Benzo a Fluorene
Environmental Fate Modeling and Pathway Elucidation of 11-methyl-11H-benzo[a]fluorene
The environmental fate of this compound, a methylated polycyclic aromatic hydrocarbon (PAH), is governed by a complex interplay of transport, distribution, and transformation processes. While direct experimental studies and validated environmental fate models specifically for this compound are not extensively documented in scientific literature, its environmental behavior can be elucidated by examining data from its parent compound, 11H-benzo[a]fluorene, and by applying established principles of PAH environmental chemistry. Predictive modeling approaches, such as multimedia fugacity models and quantitative structure-activity relationship (QSAR) models, offer a framework for estimating its distribution and persistence. Transformation pathways are primarily dictated by biotic and abiotic degradation mechanisms, which determine the ultimate fate and potential impact of the compound in various environmental compartments.
Environmental fate models are crucial tools for predicting how chemicals move and are transformed in the environment. climahealth.info These models can improve the understanding of the managed system and predict the long-term impacts of planned actions. climahealth.info For PAHs, multimedia fugacity models are often employed to describe their dynamics across different environmental media, including air, water, soil, and sediment. climahealth.infonih.gov Although no specific applications of these models to this compound are available, the principles can be applied. Such models would consider the compound's physical-chemical properties to estimate its partitioning and persistence. For instance, the high tendency of PAHs to adsorb to sediments or soils can significantly influence their bioavailability and degradation rates. asm.org
The transformation of this compound in the environment is expected to occur through several pathways, with biodegradation being a key process. Studies on the parent compound, benzo[a]fluorene, have demonstrated its susceptibility to microbial degradation. For example, two Pseudomonas strains, WDE11 and WD23, isolated from refinery effluent, were capable of degrading over 97.5% of a 10 mg/L concentration of benzo[a]fluorene within seven days. bohrium.comnih.gov The degradation kinetics were found to be concentration-dependent. bohrium.comnih.gov
The proposed metabolic pathway for benzo[a]fluorene by these Pseudomonas strains involves its initial conversion to fluorene (B118485), which is then further metabolized through the salicylate pathway to form catechol. bohrium.comnih.gov This catechol intermediate subsequently undergoes meta-cleavage, breaking down into simpler metabolites. bohrium.comnih.gov It is plausible that the degradation of this compound would follow a similar initial pathway. The presence of the methyl group on the fluorene moiety could influence the rate and specific intermediates of this degradation process. In anaerobic conditions, the initial activation of methylated PAHs can occur via the addition of fumarate to the methyl group, a pathway that has been observed for other methylated PAHs like 1- and 2-methylnaphthalene. asm.org
A variety of metabolites have been identified from the biodegradation of the parent compound, benzo[a]fluorene, which provides insight into the likely transformation products of its methylated counterpart. These include 3,4-dihydroxy fluorene, 2-(1-oxo-2,3-dihydro-1H-inden-2-yl) acetic acid, 3,4-dihydrocoumarin, salicylic acid, catechol, and oxalic acid. bohrium.comnih.gov The presence of these intermediates supports a degradation pathway that involves ring cleavage and subsequent metabolism into compounds that can enter central metabolic cycles.
The following table summarizes the degradation kinetics for the parent compound, benzo[a]fluorene, by two different Pseudomonas strains. This data provides a baseline for predicting the environmental persistence of this compound.
| Parameter | Pseudomonas sp. WDE11 | Pseudomonas sp. WD23 |
|---|---|---|
| Initial Concentration | 50 mg/L and 100 mg/L | |
| Degradation at 50 mg/L (56 days) | ~90% | ~90% |
| Degradation at 100 mg/L (56 days) | ~80% | ~80% |
| Half-life at 50 mg/L | 11.64 - 12.26 days | 13.11 - 14.5 days |
| Kinetic Model at 50 mg/L | First-order | First-order |
| Kinetic Model at 100 mg/L | Second-order | Second-order |
Data from studies on the parent compound, benzo(a)fluorene. bohrium.comnih.gov
The following interactive table details the kinetic parameters based on the Andrew-Haldane model for the biodegradation of the parent compound, benzo(a)fluorene.
| Andrew-Haldane Kinetic Parameter | Value for Pseudomonas sp. WDE11 | Value for Pseudomonas sp. WD23 |
|---|---|---|
| μmax (Maximum specific growth rate) | 0.306 day-1 | 0.312 day-1 |
| Ks (Half-saturation constant) | 11.11 mg/L | 9.97 mg/L |
| Ki (Inhibition constant) | 120.41 mg/L | 152 mg/L |
Data from studies on the parent compound, benzo(a)fluorene. bohrium.comnih.gov
Abiotic degradation pathways, such as photodegradation, are also relevant for PAHs. While specific data for this compound is not available, the parent compound is known to absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. The presence of a methyl group can sometimes alter the photostability of PAHs. nih.gov
Future Directions and Emerging Research Frontiers in 11 Methyl 11h Benzo a Fluorene Chemistry
Innovations in Asymmetric Synthesis and Chiral Induction
The presence of a stereogenic center at the C11 position of 11-methyl-11H-benzo[a]fluorene makes the development of enantioselective synthetic methods a paramount objective. While the synthesis of racemic this compound can be achieved through various methods, the controlled synthesis of single enantiomers remains a significant challenge and a frontier for innovation.
Future research will likely focus on the development of catalytic asymmetric methods to access enantioenriched this compound. This could involve the use of chiral catalysts, such as N-triflyl phosphoramides, which have proven effective in catalyzing tandem double Friedel-Crafts reactions to produce other chiral fluorene (B118485) derivatives with high enantiomeric excess (up to 94% ee). rsc.org The adaptation of such catalytic systems to the specific steric and electronic demands of the benzo[a]fluorene framework will be a key area of investigation.
Moreover, the exploration of chiral induction, where the chirality at the C11 position influences the stereochemical outcome of subsequent reactions on the aromatic backbone, is a promising avenue. The synthesis of inherently chiral PAHs, where the chirality arises from the contorted aromatic structure itself, has been demonstrated for other systems. nih.gov Investigating how the point chirality of this compound can be translated into helical or other forms of chirality in larger, more complex derivatives is a compelling research direction. The separation of enantiomers using chiral high-performance liquid chromatography (HPLC) will be an essential tool for both analytical and preparative scale work in this area. nih.gov
Rational Design of Next-Generation Functional Materials
The unique structural and electronic properties of the this compound scaffold make it an attractive building block for the rational design of novel functional materials. The non-planar geometry, coupled with the extended π-system, can lead to materials with interesting optical and electronic characteristics.
Future research will likely focus on the synthesis of derivatives of this compound with tailored optoelectronic properties. This can be achieved by introducing electron-donating or electron-withdrawing groups at various positions on the aromatic rings. For example, the incorporation of benzothiadiazole units into fluorene-based oligomers has been shown to create materials with strong photoluminescence and potential applications in organic light-emitting diodes (OLEDs) and organic lasers. nih.gov Similarly, the synthesis of donor-π-acceptor (D-π-A) systems based on the this compound core could lead to new materials with high two-photon absorption cross-sections, which are desirable for applications in bioimaging and photodynamic therapy. ucf.edu
The alkyl chains at the 9-position of fluorene derivatives have been shown to play a crucial role in determining the morphology of the resulting materials, influencing whether they form crystalline, amorphous, or liquid crystalline phases. nih.gov A systematic investigation into the effect of the methyl group at the 11-position of benzo[a]fluorene, along with other substituents, on the solid-state packing and morphology will be critical for designing materials with optimized charge transport properties for applications in organic field-effect transistors (OFETs) and other electronic devices. rsc.org
Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies
A deeper understanding of the reaction mechanisms and excited-state dynamics of this compound is crucial for its rational application in functional materials. Advanced spectroscopic techniques with high temporal resolution are poised to provide unprecedented insights into these processes.
Femtosecond transient absorption spectroscopy is a powerful tool for probing the ultrafast dynamics of photoexcited molecules. This technique can be employed to study the relaxation and fragmentation pathways of this compound upon photoexcitation. Studies on other PAHs, such as fluorene, phenanthrene, and pyrene, using ultrafast XUV and IR laser pulses have revealed electronic relaxation times on the order of 10-100 femtoseconds. nih.gov Similar investigations on this compound could elucidate the influence of the methyl group on the excited-state lifetimes and decay channels.
Time-resolved infrared (TRIR) and time-resolved electron paramagnetic resonance (TREPR) spectroscopy are valuable techniques for identifying and characterizing transient intermediates in chemical reactions. researchgate.net These methods could be applied to study the mechanisms of reactions involving this compound, such as oxidation, reduction, and C-H activation, by directly observing the formation and decay of radical intermediates. Furthermore, two-color femtosecond laser ionization mass spectrometry can provide detailed information about the ionization and fragmentation processes of PAHs and their derivatives, which is important for both fundamental understanding and analytical applications. researchgate.net
The following table summarizes some advanced spectroscopic techniques and their potential applications in the study of this compound:
| Spectroscopic Technique | Information Gained | Potential Application for this compound |
| Femtosecond Transient Absorption | Excited-state lifetimes, relaxation pathways, transient species | Understanding photostability and photoinduced processes |
| Time-Resolved Infrared (TRIR) | Vibrational spectra of transient intermediates | Elucidating reaction mechanisms of functionalization |
| Time-Resolved EPR (TREPR) | Identification and characterization of radical intermediates | Studying radical-mediated reactions |
| Femtosecond Laser Ionization MS | Ionization and fragmentation patterns | Detailed analysis and mechanistic insights into mass spectrometry |
Integrated Computational and Experimental Approaches for Predictive Chemistry
The synergy between computational chemistry and experimental studies is becoming increasingly important for accelerating the discovery and development of new molecules and materials. For this compound, integrated approaches can provide a powerful framework for predicting its properties and reactivity, thereby guiding synthetic efforts.
Density Functional Theory (DFT) is a versatile computational method that can be used to predict a wide range of molecular properties, including geometries, electronic structures, and reaction energetics. nih.gov For this compound, DFT calculations can be used to predict its reactivity towards electrophilic, nucleophilic, and radical attack. For instance, the condensed Fukui function and average local ionization energy (ALIE) are theoretical descriptors that have been successfully used to predict the reactive sites of other PAHs. researchgate.netnih.gov Applying these methods to this compound would allow for a priori prediction of its regioselectivity in various chemical transformations.
Quantum-chemical calculations can also be used to predict the electronic and optical properties of this compound and its derivatives. gatech.edu By calculating properties such as HOMO-LUMO gaps, absorption and emission wavelengths, and excited-state characters, researchers can computationally screen potential candidates for specific applications, such as OLEDs or sensors, before embarking on time-consuming synthetic work. The accuracy of these computational predictions can be validated and refined through comparison with experimental data obtained from spectroscopic and electrochemical measurements. This iterative cycle of prediction, synthesis, and characterization will be a hallmark of future research in this area.
Exploration of Novel Chemical Reactivity and Catalysis
The unique structural features of this compound, particularly the presence of a benzylic C-H bond at the 11-position, suggest opportunities for exploring novel chemical reactivity and catalytic applications.
C-H activation is a rapidly growing field in organic synthesis that focuses on the direct functionalization of otherwise unreactive C-H bonds. youtube.comresearchgate.net The benzylic C-H bonds of this compound are expected to be more reactive than the aromatic C-H bonds, making them prime targets for selective functionalization. Future research could explore the use of transition metal catalysts to effect the direct arylation, alkylation, or amination of the 11-position. rsc.org This would provide a highly efficient route to a wide range of novel derivatives that would be difficult to access through traditional methods.
Furthermore, the chiral nature of this compound suggests its potential use as a chiral ligand in asymmetric catalysis. By incorporating coordinating groups into the this compound scaffold, it may be possible to create new classes of chiral ligands for a variety of enantioselective transformations. The rigid, three-dimensional structure of the benzo[a]fluorene core could provide a well-defined chiral environment for influencing the stereochemical outcome of catalytic reactions. The synthesis and evaluation of such ligands represents a challenging but potentially rewarding frontier in the chemistry of this fascinating molecule.
Q & A
Q. What are the standard protocols for synthesizing 11-methyl-11H-benzo[a]fluorene in academic laboratories?
Synthesis typically involves cyclization reactions. For example, thermal cyclization of diaryldiynones (e.g., 1-[2-(trimethylsilylethynyl)phenyl]-3-arylpropinones) can yield benzo[a]fluorene derivatives. However, competing rearrangement pathways may produce mixed products, necessitating careful optimization of temperature and reaction time to favor the desired isomer . Purification methods like column chromatography or recrystallization are critical to isolate this compound from byproducts.
Q. How can researchers characterize the purity and structure of this compound?
Analytical methods include:
- NMR spectroscopy : To confirm molecular structure and substituent positions.
- HPLC or GC-MS : For purity assessment, especially when working with solutions (e.g., 100 µg/mL in toluene, as used in analytical standards) .
- UV-Vis spectroscopy : To study electronic transitions, particularly for applications in photochemistry. Reference databases like NIST Chemistry WebBook provide validated spectral data for comparison .
Q. What safety precautions are essential when handling this compound in laboratory settings?
While the compound is not classified under GHS hazard categories, general precautions include:
- Using gloves and lab coats to avoid skin contact.
- Working in a fume hood to minimize inhalation risks.
- Storing the compound in inert atmospheres at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for benzo[a]fluorene derivatives?
Discrepancies may arise from variations in test models (e.g., aquatic vs. mammalian systems). For example, chronic toxicity benchmarks for fluorene analogs were derived using species sensitivity distribution (SSD) models with logistic regression (e.g., y = 1 / [1 + exp(-0.81x)] for aquatic species). Researchers should validate experimental conditions (e.g., concentration ranges, exposure durations) and cross-reference with established SSDs to reconcile conflicting results .
Q. What strategies optimize the synthesis of substituted 11H-benzo[a]fluorenes for material science applications?
Advanced methods include:
- Benzannulated enyne–allene cyclization : To introduce substituents like methoxymethyl or naphthyl groups at specific positions (e.g., 5-(2-methoxy-1-naphthyl)-11H-benzo[b]fluorene) .
- Transition-metal catalysis : For regioselective alkylation or halogenation.
- Computational modeling : To predict steric and electronic effects of substituents on reaction pathways.
Q. How can researchers address gaps in long-term toxicity data for this compound?
Current data lack conclusive evidence on carcinogenicity or reproductive hazards . Mitigation strategies include:
- Conducting in vitro assays (e.g., Ames test for mutagenicity).
- Collaborating with environmental toxicology labs to assess bioaccumulation potential using SSD frameworks .
Methodological Guidance
Q. What experimental designs are recommended for studying environmental persistence of benzo[a]fluorene derivatives?
Q. How should researchers validate analytical methods for quantifying this compound in complex mixtures?
Follow ISO/IEC 17025 guidelines:
- Use certified reference materials (e.g., 100 µg/mL toluene solutions) for calibration .
- Perform spike-and-recovery tests to assess matrix effects.
- Collaborate with accredited labs for inter-laboratory validation .
Data Management and Reporting
Q. What are best practices for documenting raw data in studies involving benzo[a]fluorene derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
